(S)-2-(4-Aminochroman-7-yl)acetic acid
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Overview
Description
(S)-2-(4-Aminochroman-7-yl)acetic acid is a chiral compound with a chroman ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Aminochroman-7-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Amination: Introduction of the amino group at the 4-position of the chroman ring.
Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture.
Acetic Acid Addition: Introduction of the acetic acid moiety at the 2-position.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and enzymatic resolution techniques to achieve high yields and enantiomeric purity. The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Aminochroman-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at the amino or acetic acid positions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
(S)-2-(4-Aminochroman-7-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and natural product analogs.
Biology: Serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.
Industry: Employed in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (S)-2-(4-Aminochroman-7-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved in its action include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Aminochroman-7-yl)acetic acid: The enantiomer of the compound with different biological activity.
2-(4-Hydroxychroman-7-yl)acetic acid: A hydroxylated analog with distinct chemical properties.
2-(4-Methoxychroman-7-yl)acetic acid: A methoxylated derivative with unique reactivity.
Uniqueness
(S)-2-(4-Aminochroman-7-yl)acetic acid is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity towards certain molecular targets. This makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-[(4S)-4-amino-3,4-dihydro-2H-chromen-7-yl]acetic acid |
InChI |
InChI=1S/C11H13NO3/c12-9-3-4-15-10-5-7(6-11(13)14)1-2-8(9)10/h1-2,5,9H,3-4,6,12H2,(H,13,14)/t9-/m0/s1 |
InChI Key |
JWNUKGAMXGFZLJ-VIFPVBQESA-N |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC(=C2)CC(=O)O |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)CC(=O)O |
Origin of Product |
United States |
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